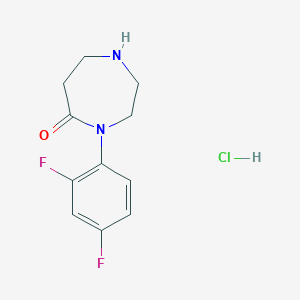
4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride
説明
4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a difluorophenyl group attached to a diazepanone ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,4-difluorophenylamine and a suitable diazepanone precursor.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 2,4-difluorophenylamine and the carboxylic acid derivative of the diazepanone precursor. This reaction is usually carried out under reflux conditions with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for analysis.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction reactions typically yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biological studies to investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: The compound is explored for its medicinal properties, including its potential use in the treatment of neurological disorders and as an anticonvulsant.
Industry: It is utilized in the development of new materials and in the pharmaceutical industry for drug discovery and development.
作用機序
The mechanism by which 4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(2,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 4-(3,4-Difluorophenyl)-1,4-diazepan-5-one hydrochloride and 4-(2,4-Dichlorophenyl)-1,4-diazepan-5-one hydrochloride.
Uniqueness: The presence of the difluorophenyl group in this compound provides unique chemical and biological properties compared to its chlorinated or non-fluorinated analogs.
特性
IUPAC Name |
4-(2,4-difluorophenyl)-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-8-1-2-10(9(13)7-8)15-6-5-14-4-3-11(15)16;/h1-2,7,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADMYGAIDHTAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)C2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)
amino}phenol](/img/structure/B1484934.png)
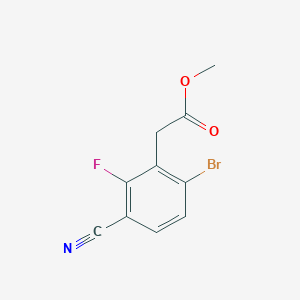
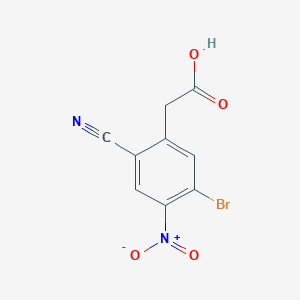
![1-(4-Methoxy-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)
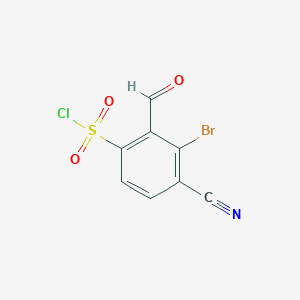

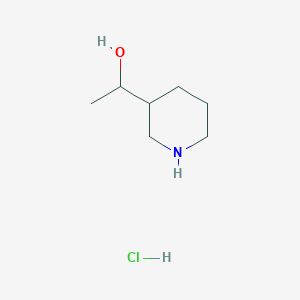


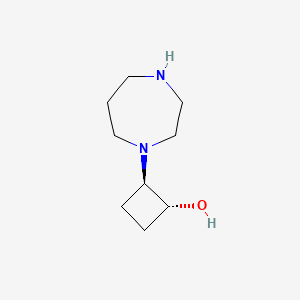
![4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol](/img/structure/B1484950.png)

![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)
